REACTION_SMILES
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[CH3:12][S:13]([CH3:14])=[O:15].[Cl:16][CH2:17][Cl:18].[nH:1]1[n:2][cH:3][c:4]2[c:5]1[cH:6][n:7][c:8]([CH2:10][OH:11])[cH:9]2>>[nH:1]1[n:2][cH:3][c:4]2[c:5]1[cH:6][n:7][c:8]([CH:10]=[O:11])[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc2cn[nH]c2cn1
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Name
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Type
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product
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Smiles
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O=Cc1cc2cn[nH]c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |